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Introduction

Candesartan is a potent angiotensin Il receptor antagonist used in the management of
hypertension and heart failure.[1] Its therapeutic potential is often limited by its low oral
bioavailability, poor water solubility, and significant first-pass metabolism in the liver.[1][2] To
overcome these limitations, novel drug delivery systems are being explored. Invasomes, a new
generation of liposomes containing terpenes and ethanol, have emerged as a promising carrier
system to enhance the permeation and bioavailability of drugs. This document outlines the in
vivo evaluation of Candesartan-loaded invasomes for the treatment of diabetes-associated
atherosclerosis, summarizing key data and providing detailed experimental protocols. The
findings demonstrate that nasally administered Candesartan-loaded invasomes can
significantly improve the lipid profile and reduce atherosclerotic lesions in a preclinical model.

[1]3]

Data Presentation

The following tables summarize the key parameters of the optimized Candesartan-loaded
invasome formulation and its in vivo efficacy.

Table 1: Optimized Candesartan-Loaded Invasome (CLI) Formulation and Characterization

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1263739?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37605039/
https://pubmed.ncbi.nlm.nih.gov/37605039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761454/
https://pubmed.ncbi.nlm.nih.gov/37605039/
https://www.semanticscholar.org/paper/Design%2C-optimization%2C-and-in-vivo-evaluation-of-for-Fouad-Ali/7be5634f686413ce9106e795d5da6a6f07c6b132
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Value Reference
Phospholipid Concentration 2.32% [1112]
Ethanol Concentration 1% [1][2]
Cineole Concentration 1.5% [11[2]
Vesicle Size 228 £ 3.15 nm [2]
Entrapment Efficiency (EE%) 82.04 £ 0.43% [2]

Table 2: In Vivo Efficacy of Nasal Candesartan-Loaded Invasome (CLI) Drops in a Rat Model of
Diabetes-Associated Atherosclerosis[1]

% Change in CLI-Treated Group vs.

Parameter . . .
Diabetic Atherosclerotic Control
Serum Glucose 1 69.70%
Serum Cholesterol 1 72.22%
Serum Triglycerides 1 36.52%
Serum LDL 1 58.0%
Serum VLDL 1 65.31%
Serum HDL 1 1.42-fold

Experimental Protocols
Preparation of Candesartan-Loaded Invasomes (CLI)

This protocol describes the thin-film hydration method for preparing Candesartan-loaded
invasomes.[2]

Materials:
e Candesartan (10 mg)

e Phospholipid
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e Cineole

e Cholesterol (0.16%)
e Chloroform

e Methanol

e Phosphate buffer

e Ethanol

» Rotary evaporator

e Cooling centrifuge

Procedure:

e Dissolve 10 mg of Candesartan, phospholipid, cineole, and 0.16% cholesterol in a solution of
chloroform and methanol.

e Use arotary evaporator under vacuum at 40°C and 100 rpm to evaporate the organic
solvents, forming a thin film of the invasome components on the wall of the flask.

e Rehydrate the thin film with a phosphate buffer solution containing ethanol at 60 rpm.
o Store the resulting suspension at 4°C.

o To separate the un-entrapped Candesartan from the loaded invasomes, centrifuge the
suspension at 15,000 rpm for 1 hour using a cooling centrifuge.

In Vivo Evaluation in a Rat Model

This protocol details the in vivo study conducted on adult male albino rats to evaluate the
efficacy of the Candesartan-loaded invasomes.[2]

Animals:

o 30 adult male albino rats (200-250 g body weight)
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e Animals are to be kept in an air-conditioned room with 30-70% humidity and free access to
food and water.[2]

Induction of Diabetes and Atherosclerosis:

e To induce atherosclerosis, administer two intraperitoneal injections of vitamin D3 (600,000
IU/kg) to 24 rats.[2]

o Feed these rats a high-fat diet consisting of 6% cholesterol, 1% sodium cholate, 0.2%
propylthiouracil, and 5% refined sugar for 12 weeks.[2] The addition of 5% refined sugar is
intended to induce diabetes.[2]

Treatment Protocol:

e Group 1 (Negative Control, n=6): Receive an intraperitoneal injection of 0.9% saline solution
and a normal diet throughout the study.[2]

e Group 2 (Diabetic Atherosclerotic Control, n=6): Receive the atherosclerosis- and diabetes-
inducing diet and treatment.

e Group 3 (Free Candesartan, n=6): Receive the inducing diet and treatment with a free
Candesartan suspension.

e Group 4 (CLI-Treated, n=6): Receive the inducing diet and treatment with the optimized
Candesartan-loaded invasome formulation via nasal drops.

Anti-Atherosclerosis Activity Measurement:
o At the end of the treatment period, draw blood from the abdominal aortic artery of the rats.
o Separate the serum from the blood samples.

e Analyze the serum for levels of cholesterol (C), triglycerides (TG), low-density lipoprotein
(LDL), high-density lipoprotein (HDL), and very-low-density lipoprotein (VLDL) according to
the manufacturer's instructions for the respective assay kits.[2]

Histopathological Examination
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This protocol is for the microscopic examination of tissues to assess atherosclerotic lesions.

Procedure:

Following the in vivo study, euthanize the rats.

« |solate the relevant arteries (e.g., aorta).

o Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
e Process the fixed tissues, embed them in paraffin, and section them.

 Stain the tissue sections with appropriate stains (e.g., Hematoxylin and Eosin) to visualize
the cellular structures and any atherosclerotic lesions.

o Examine the stained sections under a microscope to assess the extent of atherosclerotic
plaque formation and any improvements in the CLI-treated group.[1]

Visualizations
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Caption: Experimental workflow for the preparation and in vivo evaluation of Candesartan-
loaded invasomes.
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Caption: Mechanism of action of Candesartan as an Angiotensin Il receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1263739?utm_src=pdf-body-img
https://www.benchchem.com/product/b1263739?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Design, optimization, and in vivo evaluation of invasome-mediated candesartan for the
control of diabetes-associated atherosclerosis - PubMed [pubmed.ncbi.nim.nih.gov]

» 2. Design, optimization, and in vivo evaluation of invasome-mediated candesartan for the
control of diabetes-associated atherosclerosis - PMC [pmc.ncbi.nim.nih.gov]

o 3. [PDF] Design, optimization, and in vivo evaluation of invasome-mediated candesartan for
the control of diabetes-associated atherosclerosis | Semantic Scholar [semanticscholar.org]

 To cite this document: BenchChem. [In Vivo Efficacy of Invasome-Mediated Candesartan
Delivery for Diabetes-Associated Atherosclerosis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1263739#in-vivo-evaluation-of-
invasome-mediated-candesartan-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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